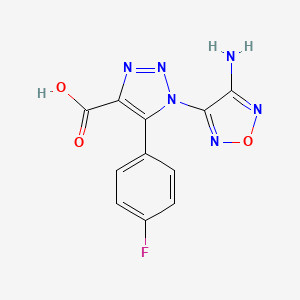

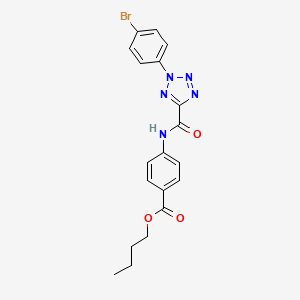

![molecular formula C8H10KN3O2 B2989445 2-甲基-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸钾 CAS No. 2172254-07-6](/img/structure/B2989445.png)

2-甲基-4,5,6,7-四氢吡唑并[1,5-a]嘧啶-3-羧酸钾

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate, also known as PHTPP, is a selective estrogen receptor modulator (SERM) that has been extensively studied for its potential use in cancer treatment. PHTPP has been shown to have a unique mechanism of action that makes it a promising candidate for future research.

科学研究应用

Medicinal Chemistry: Designing Biologically Active Compounds

This compound serves as an attractive scaffold for the design of biologically active molecules. The reduction of pyrazolopyrimidines with complex hydrides is a common method to obtain such compounds, with the pyrimidine ring being preferentially reduced over the pyrazole ring. This process can yield four possible stereoisomers, enhancing the compound’s utility in medicinal chemistry due to the structural diversity .

Conformational Analysis: Synthesis of Active Small Molecules

The compound’s ability to exist in different configurations, such as syn- and anti-isomers, allows for the development of active small molecules. The structural lability and the ability to adjust to the active site of a target make these molecules particularly promising for drug development. Their conformational flexibility is advantageous for binding to various biological targets .

NMR Spectroscopy: Dearomatization Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study the dearomatization of substituted pyrazolo[1,5-a]pyrimidines. This research provides insights into the long-range interproton distances and conformational stability of the compound, which are crucial for understanding its reactivity and interaction with other molecules .

Organic Synthesis: Fused Heterocycles

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized in the synthesis of fused heterocycles. These heterocycles exhibit unique biological activities and are valuable in the development of pharmaceuticals. The compound’s versatility in forming different ring sizes and structures is significant for creating diverse chemical entities .

Antiviral Research: HBV Core Protein Modulators

The compound has been identified as a potential inhibitor of Hepatitis B Virus (HBV) core protein modulators. It can effectively inhibit a broad range of nucleoside-resistant HBV variants, making it a promising candidate for antiviral drug development. Its efficacy against HBV highlights its potential in therapeutic applications .

Pharmacology: Drug Development

Due to its structural features and biological activity, this compound is of interest in pharmacological research. It can be used as a building block for the synthesis of drugs with various therapeutic effects. The compound’s reactivity and ability to form stable complexes with biological targets are key factors in drug design .

Chemical Biology: Targeted Therapies

The compound’s conformational adaptability makes it suitable for targeted therapies. Its ability to bind selectively to certain biological targets allows for the development of treatments that are more specific and have fewer side effects. This specificity is crucial for the advancement of personalized medicine .

Computational Chemistry: Molecular Modeling

In computational chemistry, the compound’s diverse conformations and stereoisomers are modeled to predict their behavior and interactions with biological targets. This modeling is essential for drug discovery, as it helps identify the most promising candidates for further development .

作用机制

Target of Action

Compounds with similar structures, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been synthesized as building blocks for medicinal chemistry . These compounds can be functionalized in different positions of pyrazole and/or piperazine rings , suggesting a wide range of potential targets.

Mode of Action

The compound’s structure suggests that it could interact with its targets through the introduction of different substituents . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed , indicating that the compound could interact with its targets in a specific manner.

Biochemical Pathways

For instance, the compound could be used as a bifunctional scaffold , which could potentially interact with multiple biochemical pathways.

Pharmacokinetics

The compound’s potential as a bifunctional scaffold suggests that it could be designed to optimize its bioavailability.

Result of Action

The compound’s potential as a bifunctional scaffold suggests that it could have a variety of effects at the molecular and cellular level.

属性

IUPAC Name |

potassium;2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2.K/c1-5-6(8(12)13)7-9-3-2-4-11(7)10-5;/h9H,2-4H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKIAIVFXBDBRX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2CCCNC2=C1C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10KN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![4-[4-(4-Methylpiperidin-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2989375.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-(2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2989382.png)

![Ethyl 4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxylate hydrochloride](/img/structure/B2989385.png)